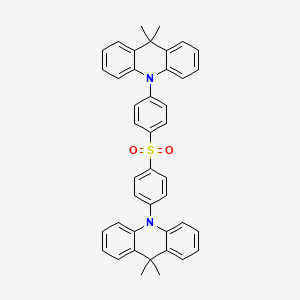

![molecular formula C16H19N3OS B2453563 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 392252-87-8](/img/structure/B2453563.png)

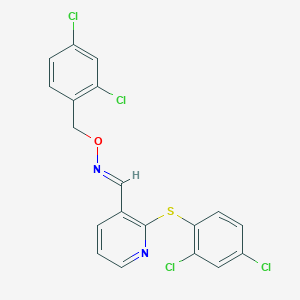

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, a reaction mixture was protonated with an aqueous ammonium chloride solution to create a primary alcohol from the intermediate complex .Molecular Structure Analysis

The molecular structure of these compounds is often complex and unique. The Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful analysis. The reaction mixture was protonated with an aqueous ammonium chloride solution to create a primary alcohol from the intermediate complex .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often unique and interesting. For instance, the Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .Scientific Research Applications

Antimicrobial Activity

A series of pyrazole and imidazole derivatives, including compounds with structural similarities to N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited a range of antimicrobial effects, underlining the potential application of this compound in developing new antimicrobial agents (Idhayadhulla et al., 2012).

Anticonvulsant Properties

Research into 2-pyrazoline derivatives has shown that these compounds possess significant anticonvulsant activities, as evaluated by maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. This suggests that this compound could potentially be explored for its anticonvulsant effects (Bhandari et al., 2013).

Anti-inflammatory and Analgesic Activities

Several studies have synthesized novel pyrazoline derivatives, testing them for anti-inflammatory and analgesic effects. These compounds, related in structure to this compound, have shown promising results, indicating potential applications in treating inflammation and pain (Sondhi et al., 2005).

Corrosion Inhibition

Pyrazoline derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency. This suggests the potential for this compound and similar compounds to be used in corrosion protection applications (Lgaz et al., 2018).

Fluorescent Sensing

A fluorescent probe based on pyrazoline has been developed for the selective and sensitive detection of glutathione in aqueous media. This highlights the potential of this compound derivatives to function as fluorescent sensors, especially in biological applications where specific molecule detection is required (Wang et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been shown to reduce the activity of AchE, affecting normal nerve pulses’ transmission in both mammals and fish .

Biochemical Pathways

Based on the known effects of similar compounds, it’s possible that this compound could influence pathways related toacetylcholine metabolism .

Result of Action

Similar compounds have been shown to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache .

Safety and Hazards

Properties

IUPAC Name |

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-3-9-15(20)17-16-13-10-21-11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZQZLUNELVXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

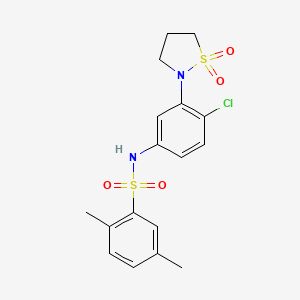

![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)

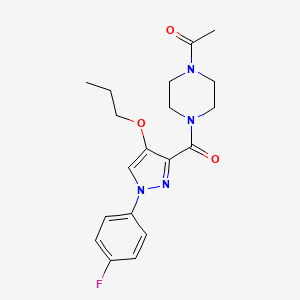

![3-[2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2453488.png)

![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)